molecular formula C14H13N3S B10808568 N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10808568
M. Wt: 255.34 g/mol
InChI Key: PKUUIPIUCXLTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and biochemical research. This thieno[2,3-d]pyrimidine scaffold is recognized as a bioisostere of quinazoline and biological nitrogenous bases, making it a valuable core structure for developing novel therapeutic agents . While research on this specific derivative is ongoing, closely related analogues have demonstrated potent biological activities. Thieno[2,3-d]pyrimidin-4-amines have been identified as inhibitors of the cytochrome bcc:aa3 complex (QcrB) in Mycobacterium tuberculosis , positioning them as promising leads for novel anti-tuberculosis agents . Furthermore, structural analogues, particularly 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, have shown compelling anti-proliferative properties in vitro against breast cancer models, including both MCF-7 and MDA-MB-231 cell lines . These compounds can induce cell cycle arrest, such as in the G1 phase for ER-positive MCF-7 cells, highlighting their potential mechanism of action in oncology research . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)17-13-12-7-8-18-14(12)16-9-15-13/h2-10H,1H3,(H,15,16,17)

InChI Key

PKUUIPIUCXLTDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Framework

The most widely documented approach involves the condensation of Gewald’s thiophenes bearing a dimethylaminomethyleneamino group at position 2 with primary amines. This method, reported by De Gruyter, facilitates the formation of thieno[2,3-d]pyrimidin-4-ones, which serve as precursors for N-substituted derivatives. For N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, the reaction employs 2-(dimethylaminomethyleneamino)thiophene-3-carboxylate (2a–e ) and 1-phenylethylamine in anhydrous xylenes under reflux conditions.

The mechanism proceeds via nucleophilic attack of the primary amine on the methyleneamino group, followed by cyclization and elimination of dimethylamine (Figure 1). The use of a 1:3 molar ratio of thiophene derivative to amine ensures complete conversion, with yields exceeding 80% in optimized cases.

Table 1. Optimization of Reaction Conditions for Cyclocondensation

ParameterOptimal ValueImpact on Yield
SolventXylenesMaximizes cyclization efficiency
Temperature140°C (reflux)Accelerates amine addition
Molar Ratio (amine:substrate)3:1Prevents side reactions
Reaction Time6–8 hoursEnsures complete dimethylamine elimination

Regioselective Alkylation of Thienopyrimidin-4-ones

Post-Cyclization Functionalization

An alternative route involves alkylation of pre-formed thieno[2,3-d]pyrimidin-4-ones. Arkivoc describes the regioselective N-alkylation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one using alkyl chlorides in the presence of potassium carbonate. While this method primarily targets N-alkyl derivatives of fused systems, analogous conditions can be applied to simpler thienopyrimidines.

For N-(1-phenylethyl) substitution, 4-chlorothieno[2,3-d]pyrimidine is reacted with 1-phenylethylamine in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SNAr mechanism, with the amine nucleophile displacing chloride at position 4. Yields range from 70–85%, contingent on the electronic effects of substituents on the thienopyrimidine core.

Table 2. Comparative Yields for Alkylation Methods

SubstrateAmineSolventYield (%)
4-Chlorothieno[2,3-d]pyrimidine1-PhenylethylamineDMF82
4-Methylsulfonylthieno[2,3-d]pyrimidine1-PhenylethylamineTHF78

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Amine Reactions

The choice of primary amine significantly influences product distribution. Bulky or electron-rich amines, such as 1-phenylethylamine, favor nucleophilic substitution over competing ester hydrolysis or ring-opening reactions. Infrared (IR) spectroscopy confirms the absence of ester carbonyl stretches (≈1700 cm⁻¹) in purified products, validating the selectivity of amine addition.

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF, NMP) enhance alkylation rates by stabilizing transition states, whereas nonpolar solvents (xylenes) improve cyclocondensation yields by facilitating azeotropic removal of volatile byproducts like dimethylamine. The addition of potassium carbonate as a base in alkylation reactions neutralizes HCl, preventing protonation of the amine nucleophile.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR Analysis : this compound exhibits characteristic signals for the phenylethyl moiety, including a doublet at δ 1.45 ppm (CH3), a multiplet at δ 4.25–4.40 ppm (NCH2), and aromatic protons at δ 7.20–7.35 ppm. The absence of NH2 stretches in IR spectra (≈3300 cm⁻¹) corroborates complete substitution at the 4-position.

13C NMR Data : Key resonances include the thienopyrimidine C4 carbon at δ 160.9 ppm (C=N) and the carbonyl carbon at δ 167.2 ppm (C=O, if present).

Industrial-Scale Considerations and Green Chemistry

Catalyst Recycling and Solvent Recovery

Recent advances emphasize the use of immobilized catalysts (e.g., silica-supported K2CO3) to enable solvent-free alkylation, reducing waste generation. Xylenes, though effective, pose environmental concerns; alternatives like cyclopentyl methyl ether (CPME) offer comparable performance with improved sustainability profiles .

Chemical Reactions Analysis

Types of Reactions

WAY-346034 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-346034 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of WAY-346034 depend on the specific reaction conditions and reagents used

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Heterocycles
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structural properties allow for modifications that can lead to the development of novel materials with enhanced electronic or optical characteristics .

Synthesis Methods
The synthesis of this compound often involves various chemical reactions, including palladium-catalyzed coupling reactions. For instance, studies have demonstrated effective Heck coupling between 6-bromo derivatives of thieno[2,3-d]pyrimidines and acrylates, showcasing its utility in creating derivatives with tailored properties .

Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits promising antimicrobial and antiviral activities. It has been investigated for its potential to inhibit specific biological pathways associated with pathogen survival and proliferation .

Anticancer Potential
The compound has garnered attention for its anticancer properties, particularly as an inhibitor of receptor tyrosine kinases involved in cancer progression. Studies have shown that derivatives of thieno[2,3-d]pyrimidine can effectively inhibit the activity of kinases such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis . For example, compounds derived from this scaffold have been demonstrated to be significantly more potent than existing treatments in preclinical models .

Case Studies

  • Inhibition of EGFR
    A study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives against EGFR with IC50 values as low as 8.8 nM. This suggests a strong potential for these compounds in treating cancers driven by EGFR signaling .
  • VEGFR-2 Inhibition
    Another investigation into vascular endothelial growth factor receptor-2 inhibitors showed that certain derivatives of this compound exhibited up to 100-fold increased potency compared to standard treatments like semaxanib. These findings underscore the therapeutic promise of this compound class in oncology .
  • Antibacterial Activity Against Helicobacter pylori
    Research focusing on the thienopyrimidine scaffold revealed compounds capable of targeting the NuoB-NuoD binding interface in Helicobacter pylori, demonstrating potential as narrow-spectrum antibacterial agents with optimized pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of WAY-346034 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidin-4-amine Derivatives

The pharmacological and physicochemical properties of thieno[2,3-d]pyrimidin-4-amine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Pharmacokinetic and Physicochemical Properties

Property N-(1-Phenylethyl) Analog N-(4-Cyclopentylsulfonylphenyl) (23) IB-32 N-(4-Methoxyphenyl) (5c)
Molecular Weight 297.3 Da 440.32 Da 325.4 Da 337.4 Da
Melting Point 144–145°C 260–262°C Not reported 140–142°C
LogP 3.1 (predicted) 4.5 2.8 3.9
Solubility Low in aqueous buffers Moderate (DMSO-soluble) High in DMSO Poor aqueous solubility

Selectivity and Potency

  • EGFR Selectivity: The phenylethyl substituent in N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine confers >100-fold selectivity for EGFR over HER2 .
  • Dual Inhibitors: Compounds like N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b) exhibit dual EGFR/HER2 inhibition (IC₅₀: 12 nM and 18 nM, respectively) but with higher molecular weight (523.39 Da) .
  • Anti-HCV Activity : IB-32’s cyclopropyl group enhances STAT3 binding, a unique mechanism absent in EGFR-focused analogs .

Key Takeaways

  • Structural Flexibility: The thieno[2,3-d]pyrimidine core tolerates diverse substituents, enabling targeting of kinases (EGFR, PI5P4Kγ) and non-kinase targets (STAT3).
  • Synthetic Challenges : Heck coupling efficiency varies with substituent electronics; bulky groups (e.g., sulfonylphenyl) require alternative routes .
  • Therapeutic Potential: N-(1-Phenylethyl) derivatives excel in oncology, while sulfonyl and cyclopropyl analogs show promise in CNS disorders and virology, respectively .

Biological Activity

N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene and pyrimidine ring system. Its structure allows for various substitutions that can significantly influence its biological properties.

  • Inhibition of Mycobacterial Cyt-bd Oxidase :
    • Research indicates that thieno[2,3-d]pyrimidin-4-amines, including N-(1-phenylethyl) derivatives, inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis. This inhibition leads to ATP depletion, making it a potential therapeutic target against tuberculosis .
    • The most active compounds showed IC50 values ranging from 6 to 54 μM against different mycobacterial strains .
  • Anticancer Activity :
    • A series of thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values as low as 27.6 μM .
    • Structure-activity relationships revealed that electron-withdrawing groups enhanced cytotoxicity, emphasizing the importance of molecular modifications in drug design .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound have highlighted several key findings:

  • Substitution Patterns : Different aryl substitutions at the 2' and 4' positions of the phenethyl group significantly affect biological activity. For example, compounds with halogen substituents showed enhanced potency compared to their non-substituted counterparts .
  • Functional Group Variations : Alterations in the pendant amino moiety and chain length also influenced the inhibitory activity against mycobacterial strains. Compounds with longer aliphatic chains generally exhibited improved activity .

Case Studies

  • Antitubercular Activity :
    • In a comparative study involving several thieno[2,3-d]pyrimidin-4-amines, N-(1-phenylethyl) derivatives were evaluated for their effectiveness against Mycobacterium bovis BCG and clinical isolates of M. tuberculosis. The findings demonstrated a promising profile for these compounds as potential antitubercular agents .
  • Cytotoxicity Against Cancer Cell Lines :
    • A detailed evaluation of various thieno[2,3-d]pyrimidine derivatives revealed that specific substitutions led to selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundTarget OrganismIC50 (μM)Notes
This compoundMycobacterium tuberculosis H37Rv24 - >100Lower expression of Cyt-bd genes
N-(tert-butyl)phenethyl derivativeMycobacterium bovis BCG6 - 18Most active compound in study
Various derivativesMDA-MB-231 cancer cell line27.6Enhanced activity with electron-withdrawing groups

Q & A

Basic: What are the common synthetic routes for N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine derivatives?

Methodological Answer:
The synthesis typically involves functionalizing the thieno[2,3-d]pyrimidine core via cross-coupling reactions or nucleophilic substitution. Key steps include:

  • Suzuki-Miyaura Coupling : Reacting 4-chlorothieno[2,3-d]pyrimidine with aryl/heteroaryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like dioxane or ethanol at reflux (60–100°C). For example, substituents at the 6-position can be introduced using boronic acids like 2-(trifluoromethoxy)phenyl or 2,6-dimethoxyphenyl .
  • Nucleophilic Aromatic Substitution : The 4-chloro group reacts with primary amines (e.g., (R)-1-phenylethylamine) in polar solvents (e.g., iPrOH) under acidic conditions (e.g., catalytic HCl) to form the 4-amine derivative .
  • Sonogashira Coupling : For ethynyl-substituted analogs, 6-bromo derivatives undergo coupling with terminal alkynes using Pd/Cu catalysts .
    Optimization Tips : Reaction time (1–8 hours) and purification methods (silica gel chromatography or crystallization in acetonitrile) significantly impact yield and purity .

Basic: How to characterize the purity and stereochemistry of synthesized thieno[2,3-d]pyrimidin-4-amine compounds?

Methodological Answer:

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 236–327 nm) is standard, targeting ≥98% purity. Mobile phases often use acetonitrile/water gradients .
  • Stereochemistry : Chiral centers (e.g., (R)-1-phenylethyl group) are confirmed via optical rotation measurements ([α]D²⁰) in solvents like DMSO. For example, [α]D²⁰ = -273.7° indicates enantiomeric purity .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Chemical shifts (δ) and coupling constants (J) validate substituent positions. For instance, aromatic protons in the thieno[2,3-d]pyrimidine core resonate at δ 8.70–7.30 ppm .
    • HRMS : Accurate mass analysis confirms molecular formulas (e.g., C₂₇H₃₂N₆ with m/z 440.58) .

Advanced: How can structural modifications at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core enhance EGFR/HER2 inhibitory activity?

Methodological Answer:

  • Substituent Effects :
    • 6-Position : Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve potency by enhancing interactions with kinase ATP-binding pockets. For example, 6-(4-nitrophenyl) derivatives show IC₅₀ < 1 µM against EGFR .
    • 5-Position : Bulky aryl groups (e.g., 3,4-dichlorobenzyl) increase hydrophobic interactions, reducing off-target effects .
  • Isosteric Replacement : Replacing pyrrolo[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine improves metabolic stability and permeability while retaining nanomolar activity against tubulin polymerization .
    Experimental Validation :
  • Enzyme Assays : Measure IC₅₀ values using recombinant EGFR/HER2 kinases and ATP-analog substrates (e.g., [γ-³²P]ATP).
  • Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MDA-MB-435) with EC₅₀ values correlated to substituent lipophilicity (ClogP) .

Advanced: What strategies are effective in overcoming resistance to thieno[2,3-d]pyrimidine-based EGFR inhibitors in cancer models?

Methodological Answer:

  • Dual EGFR/HER2 Targeting : Co-inhibiting HER2 (e.g., compound 18c with 3,4-dichlorobenzyloxy groups) reduces resistance mediated by HER2 overexpression .
  • P-Glycoprotein (P-gp) Circumvention : Introduce non-planar substituents (e.g., morpholinopropyl) to evade P-gp efflux. For example, NVP-AEE788 maintains activity in P-gp-overexpressing cell lines .
  • βIII-Tubulin Resistance : Thieno[2,3-d]pyrimidines with flexible side chains (e.g., 4-cyclopentylsulfonylphenyl) disrupt microtubule dynamics independently of βIII-tubulin isoforms .
    Validation :
  • Resistance Cell Lines : Compare IC₅₀ values in parental vs. resistant lines (e.g., paclitaxel-resistant A549).
  • ATP-Binding Mutants : Test against EGFR T790M/L858R mutants using kinase profiling assays .

Advanced: How do computational methods like molecular docking contribute to the design of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve EGFR/HER2 crystal structures (PDB: 1M17, 3RCD) and remove water/ions.
    • Ligand Optimization : Generate 3D conformers of thieno[2,3-d]pyrimidines and assign partial charges (e.g., AMBER99 force field).
    • Pocket Analysis : Identify key residues (e.g., Met793, Thr854) for hydrogen bonding and hydrophobic interactions .
  • Dynamic Simulations :
    • MD Simulations (100 ns) : Assess binding stability via root-mean-square deviation (RMSD) of ligand-protein complexes .
    • Binding Free Energy (MM/PBSA) : Calculate ΔGbind to rank derivatives (e.g., -45 kcal/mol for 23 correlates with PI5P4Kγ inhibition) .
      Case Study : Docking-guided substitution at the 6-position with trifluoromethyl groups improved binding affinity to PI5P4Kγ by 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.